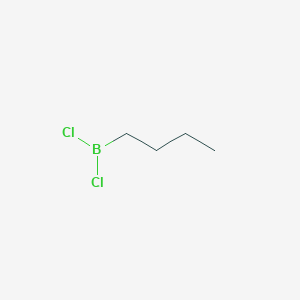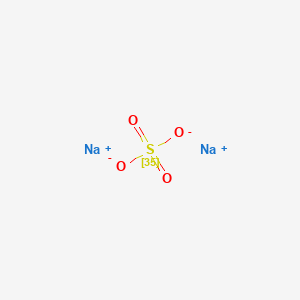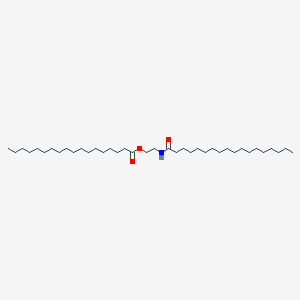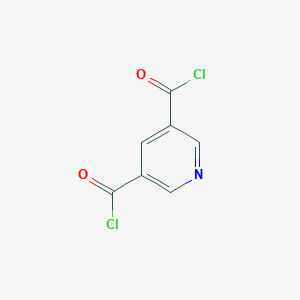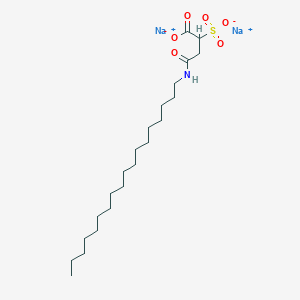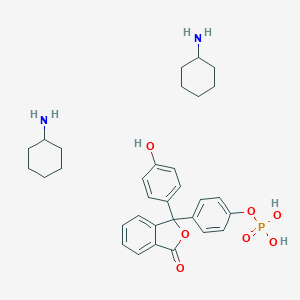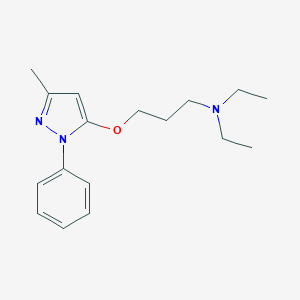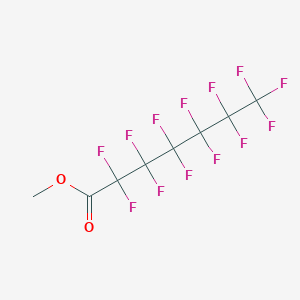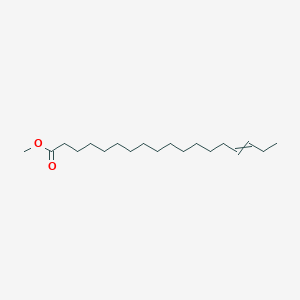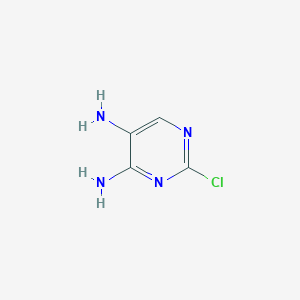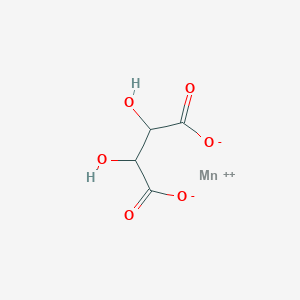
Manganese(II) tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(II) tartrate is a chemical compound that is commonly used in scientific research. It is a coordination complex of manganese(II) and the organic acid tartrate. The compound is known for its unique properties and has been extensively studied for its applications in various fields.
Wissenschaftliche Forschungsanwendungen
Manganese(II) tartrate is widely used in scientific research for its unique properties. It is commonly used in the study of metal complexes, as well as in the field of catalysis. The compound has also been studied for its potential use in the treatment of Parkinson's disease.
Wirkmechanismus
The mechanism of action of Manganese(II) tartrate is not fully understood. However, it is known to act as a catalyst in various chemical reactions. The compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. The compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Manganese(II) tartrate has several advantages for lab experiments. It is relatively inexpensive and readily available. The compound is also stable and can be stored for long periods of time. However, the compound is highly toxic and must be handled with care. It is also sensitive to air and moisture, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the study of Manganese(II) tartrate. One potential area of research is the development of new catalysts based on the compound. The compound may also be studied for its potential use in the treatment of other neurodegenerative diseases, such as Alzheimer's disease. Additionally, the compound may be studied for its potential use in the development of new materials with unique properties.
Conclusion
This compound is a chemical compound with unique properties that make it a valuable tool for scientific research. The compound has been extensively studied for its potential applications in various fields, including catalysis and neuroprotection. While the compound has several advantages for lab experiments, it must be handled with care due to its toxicity. There are several future directions for the study of this compound, including the development of new catalysts and the study of its potential therapeutic effects in other neurodegenerative diseases.
Synthesemethoden
Manganese(II) tartrate can be synthesized by mixing manganese(II) sulfate and potassium sodium tartrate in water. The mixture is then heated and stirred until the compound is formed. The resulting compound is a white powder that is soluble in water.
Eigenschaften
CAS-Nummer |
14998-36-8 |
|---|---|
Molekularformel |
C4H4MnO6 |
Molekulargewicht |
203.01 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioate;manganese(2+) |
InChI |
InChI=1S/C4H6O6.Mn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI-Schlüssel |
LAYZVIPDEOEIDY-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
Andere CAS-Nummern |
14998-36-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)
![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)

